![molecular formula C40H63ClO2PPd+ B15347903 Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) is a complex organometallic compound featuring palladium as the central metal atom. This compound is known for its utility in various catalytic processes, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of palladium(II) chloride with a ligand derived from 1-t-butylindenyl and 2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters such as temperature, pressure, and the purity of reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is primarily used as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. It facilitates the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of boronic acids or boronic esters, palladium catalyst, and a base such as sodium carbonate.
Heck Reaction: Involves the use of alkenes, aryl halides, and a base.
Negishi Coupling: Uses organozinc reagents and palladium catalyst.
Major Products Formed: The major products formed from these reactions include biaryls, styrenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to catalyze cross-coupling reactions makes it invaluable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and materials for electronic devices.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the palladium center to the ligand, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are primarily the organic substrates undergoing the cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
Chloro(1-t-butylindenyl)palladium(II) dimer
Uniqueness: This compound is unique in its ability to catalyze a wide range of cross-coupling reactions with high efficiency and selectivity. Its structural features, including the bulky t-butyl group and the dicyclohexylphosphino ligand, contribute to its stability and reactivity.
Eigenschaften
Molekularformel |
C40H63ClO2PPd+ |
|---|---|
Molekulargewicht |
748.8 g/mol |
IUPAC-Name |
1-tert-butyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene;carbanide;chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium |
InChI |
InChI=1S/C26H35O2P.C13H24.CH3.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;/h9-11,16-21H,3-8,12-15H2,1-2H3;10-12H,4-9H2,1-3H3;1H3;1H;/q;;-1;;+2 |
InChI-Schlüssel |
FWZDPIDCKRLBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].CC(C)(C)C1CCC2C1CCCC2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
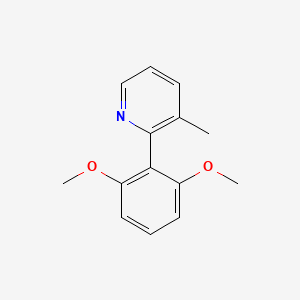
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
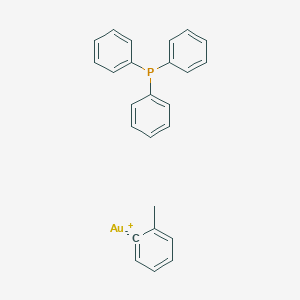
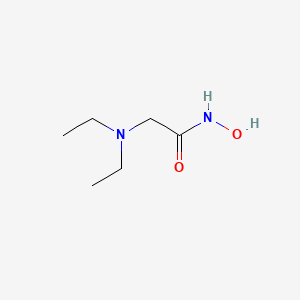
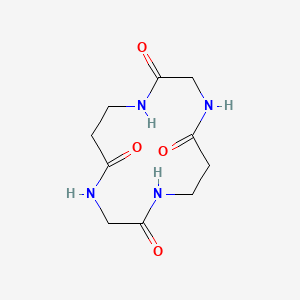

![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)

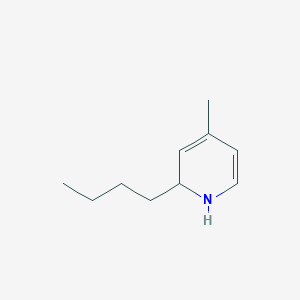
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
